![molecular formula C17H19N3O2 B7506309 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol](/img/structure/B7506309.png)
2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol, also known as PHEA-2, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been shown to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol is not fully understood, but it is thought to involve the modulation of several cellular pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress, and to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol has been shown to have a range of biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to protect against oxidative stress and inflammation, as well as to enhance cell survival and promote neurite outgrowth. It has also been shown to have potential applications in the treatment of neurodegenerative diseases and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol is its versatility in various scientific research fields. It has been shown to have a range of biological activities and can be used in a variety of experimental settings. However, one limitation is the lack of comprehensive studies on its safety and toxicity, which may limit its potential applications in clinical settings.
Direcciones Futuras
There are several future directions for the study of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol. One potential area of research is the development of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol derivatives with enhanced biological activities and improved pharmacokinetic properties. Another area of research is the investigation of the potential applications of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol in the treatment of various diseases, including neurodegenerative diseases, cancer, and metabolic disorders. Additionally, further studies on the safety and toxicity of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol are needed to fully understand its potential applications in clinical settings.
Métodos De Síntesis
The synthesis of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol can be achieved through a multi-step process involving the reaction of 2-aminobenzimidazole with 2-bromoethanol, followed by the addition of phenylmagnesium bromide. This method has been optimized for high yield and purity and has been used in various research studies.
Aplicaciones Científicas De Investigación
2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Propiedades
IUPAC Name |
2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-11-10-18-17-19-14-8-4-5-9-15(14)20(17)12-16(22)13-6-2-1-3-7-13/h1-9,16,21-22H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREHEVTUCMSUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C3=CC=CC=C3N=C2NCCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834894 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

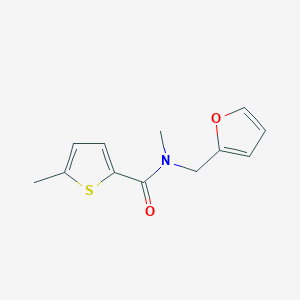
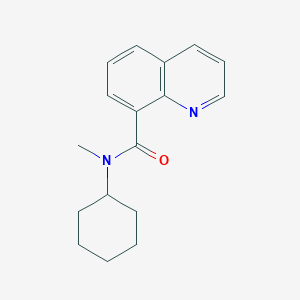
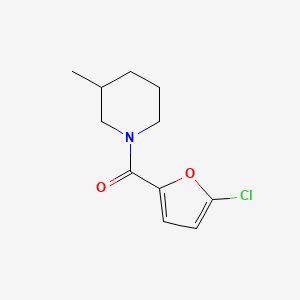
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7506269.png)
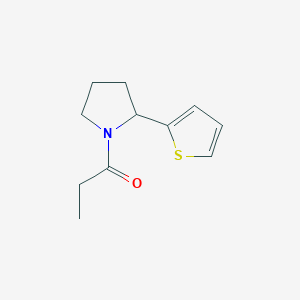


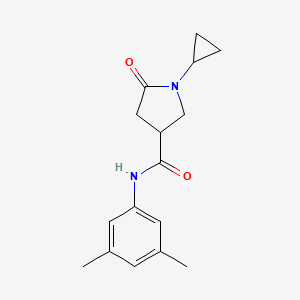
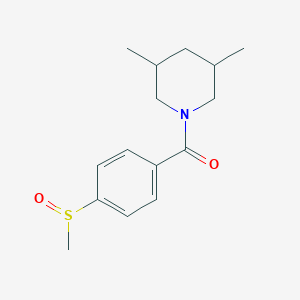
![3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7506313.png)
![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)
![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7506322.png)
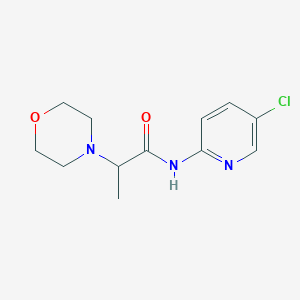
![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)